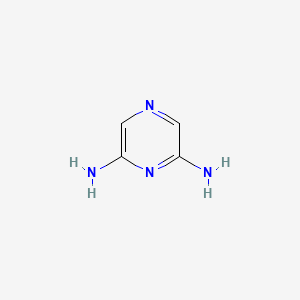

2,6-Pyrazinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRUCENCQMAGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336573 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41536-80-5 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyrazinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Pyrazinediamine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a heterocyclic aromatic organic compound featuring a pyrazine ring substituted with two amino groups. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the diamino substitution provides versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄ | [1] |

| Molar Mass | 110.12 g/mol | [1] |

| Appearance | Brown to black solid | |

| Melting Point | 137-138 °C | |

| Boiling Point | 394.1 ± 37.0 °C (Predicted) | |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | |

| pKa (Predicted) | 3.44 ± 0.10 | |

| Solubility | Soluble in water and common organic solvents. | |

| CAS Number | 41536-80-5 | [1] |

| InChIKey | GYRUCENCQMAGLO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected characteristics based on its structure are outlined below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (C-H): A singlet is expected for the two equivalent protons on the pyrazine ring, likely in the δ 7.5-8.5 ppm range. - Amine Protons (N-H): A broad singlet corresponding to the four protons of the two amino groups, with a chemical shift that can vary depending on solvent and concentration. |

| ¹³C NMR | - C-NH₂ Carbons: Two equivalent carbons bonded to the amino groups. - C-H Carbons: Two equivalent carbons bonded to hydrogen. The chemical shifts would reflect the electron-donating effect of the amino groups and the electron-withdrawing nature of the ring nitrogens. |

| IR (Infrared) | - N-H Stretch: A pair of medium-to-strong absorption bands in the 3200-3500 cm⁻¹ region, characteristic of a primary amine. - C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.[2] - C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocyclic rings.[2] |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 110.12, corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, commonly involving the amination of a di-substituted pyrazine precursor. A prevalent approach is the palladium-catalyzed amination of 2,6-dichloropyrazine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2,6-dichloropyrazine.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Amination (Conceptual)

This protocol describes a general procedure for the synthesis of 2,6-diaminopyrazine derivatives, adapted from methodologies for similar transformations.[3]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), and a suitable phosphine ligand like Xantphos (e.g., 4 mol%).

-

Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (approx. 2.5 eq).

-

Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Amine Source: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the ammonia source. For a direct synthesis of the parent compound, this would involve bubbling ammonia gas or using a surrogate. For substituted analogs, a primary or secondary amine would be added.

-

Reaction: Heat the reaction mixture with stirring (e.g., to 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature, quench with water, and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The two amino groups on the pyrazine ring are nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation, making this compound a versatile intermediate.

Key Applications:

-

Pharmaceuticals: It serves as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring is a known isostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[4]

-

Kinase Inhibitors: Structurally similar compounds, such as 2,6-diaminopyridines and 2,6-diaminopyrimidines, have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] This suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors for oncology and inflammatory diseases.

-

Materials Science: The compound is also used as a raw material for developing liquid crystal materials and catalysts.

Biological Significance and Potential Mechanism of Action

While the specific biological targets of this compound itself are not extensively documented, the established activity of its analogs provides a strong rationale for its use in drug discovery. The primary mechanism of action for many pyrazine-based drugs is the inhibition of protein kinases, which are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.

Potential Signaling Pathway: Kinase Inhibition

Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the kinase. Derivatives of this compound could be designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Potential mechanism of kinase inhibition by a this compound derivative.

Safety and Handling

This compound is classified with GHS hazard statements indicating potential for irritation and toxicity. Appropriate safety precautions should be taken during handling.

| Hazard Type | GHS Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1] |

| Respiratory Tract | H335: May cause respiratory irritation | [1] |

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin contact, eye contact, and inhalation.

References

- 1. This compound | C4H6N4 | CID 534688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Pyrazinediamine (CAS Number: 41536-80-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Pyrazinediamine, a key heterocyclic amine with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis and purification, and explores its biological significance, including its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 2,6-diaminopyrazine, is a pyrazine ring substituted with two amino groups.[1] Its chemical structure and properties make it a valuable building block in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 41536-80-5 | [2] |

| Molecular Formula | C₄H₆N₄ | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| IUPAC Name | pyrazine-2,6-diamine | [2] |

| Synonyms | 2,6-Diaminopyrazine, this compound(9CI) | [1] |

| Appearance | Brown to black solid | [3] |

| Melting Point | 137-138 °C | [3] |

| Boiling Point (Predicted) | 394.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ (at 20 °C) | [3] |

| pKa (Predicted) | 3.44 ± 0.10 | [3] |

| InChI | InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | [2] |

| SMILES | C1=C(N=C(C=N1)N)N | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily starting from either 2,6-dichloropyrazine or iminodiacetonitrile.

Synthesis from 2,6-Dichloropyrazine

A common method involves the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyrazine. This can be a two-step process involving an azide substitution followed by hydrogenation.[4]

Experimental Protocol Outline:

-

Azide Substitution: 2,6-Dichloropyrazine is reacted with an azide salt, such as sodium azide, to form 2,6-diazidopyrazine.

-

Hydrogenation: The resulting 2,6-diazidopyrazine is then reduced, typically through catalytic hydrogenation, to yield this compound.[4]

A one-pot synthesis is also possible, where 2,6-dichloropyrazine is reacted with ammonia or an ammonia equivalent under pressure and elevated temperatures.[5]

Synthesis from Iminodiacetonitrile

Another synthetic approach starts with the cyclization of iminodiacetonitrile in the presence of hydroxylamine.[6]

Experimental Protocol Outline:

-

Formation of Bis(hydroxyimino)piperazine: Iminodiacetonitrile is reacted with hydroxylamine at elevated temperatures (e.g., 70°C) to form 2,6-bishydroxyiminopiperazine.[6]

-

Hydrogen Transfer: The intermediate undergoes a hydrogen transfer reaction, often catalyzed by palladium on charcoal, to yield this compound.[6]

The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.

Purification

Purification of the crude this compound is typically achieved by recrystallization or column chromatography.

-

Recrystallization: The choice of solvent is crucial for effective recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, water, or mixtures like hexane/ethyl acetate.[7] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[8]

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system (eluent) is chosen that allows for the separation of the desired product from impurities based on their differential adsorption to the silica gel stationary phase. The selection of the eluent, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation.[9]

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the two amino groups. The chemical shifts and coupling patterns provide information about the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the electron-donating amino substituents. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrazine ring. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. |

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of diaminopyridine and diaminopyrimidine derivatives has been widely investigated for its biological activities, particularly as kinase inhibitors. These compounds serve as scaffolds in the design of inhibitors for various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Cyclin-Dependent Kinases (CDKs), which are crucial in inflammation and cancer, respectively.[10][11]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a representative signaling pathway involving IRAK4, a target for which 2,6-diamino-scaffold-based inhibitors have been developed.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area when handling this compound.

This technical guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 5. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 6. Heterocyclic imines and amines. Part XVI. 2,6-Diaminopyrazine and its 1-oxide from iminodiacetonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Pyrazinediamine: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Pyrazinediamine (also known as 2,6-diaminopyrazine), a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and burgeoning role in the development of novel therapeutics, with a focus on its potential as a scaffold for potent and selective ion channel modulators.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectral characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄ | PubChem |

| Molecular Weight | 110.12 g/mol | PubChem |

| Appearance | Brown to black solid | ChemicalBook |

| Melting Point | 137-138 °C | ChemicalBook |

| Boiling Point | 394.1 ± 37.0 °C (Predicted) | ChemicalBook |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.44 ± 0.10 (Predicted) | ChemicalBook |

| CAS Number | 41536-80-5 | PubChem |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Pyrazine-H | 7.7 - 7.9 | Singlet |

| -NH₂ | 5.5 - 6.0 | Broad Singlet |

| ¹³C NMR | ||

| C2/C6 (C-NH₂) | 150 - 155 | |

| C3/C5 (C-H) | 125 - 130 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating the activity of its derivatives as ion channel modulators.

Synthesis of this compound from Iminodiacetonitrile

This procedure is based on the method reported by Barot and Elvidge, which utilizes a cyclization and subsequent hydrogen transfer reaction.[2]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

Iminodiacetonitrile

-

Hydroxylamine

-

Palladium on charcoal (10%)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Preparation of 2,6-Bishydroxyiminopiperazine: A mixture of iminodiacetonitrile and an aqueous solution of hydroxylamine is heated at 70°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate of 2,6-bishydroxyiminopiperazine is collected by filtration, washed with cold water, and dried.

-

Synthesis of 2,6-Diaminopyrazine: The 2,6-bishydroxyiminopiperazine is suspended in ethanol in the presence of a catalytic amount of 10% palladium on charcoal. The mixture is heated to reflux. The palladium catalyst facilitates a hydrogen transfer reaction, leading to the formation of 2,6-diaminopyrazine.

-

Purification: After the reaction is complete, the hot solution is filtered to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The crude 2,6-diaminopyrazine is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. The product can be further characterized by derivatization, for example, by forming the diacetyl derivative.

Electrophysiological Assay for NaV1.7 Antagonists

This protocol outlines a high-throughput automated patch-clamp assay for the evaluation of this compound derivatives as inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.[3]

Experimental Workflow: Automated Patch-Clamp Assay

Caption: Workflow for evaluating NaV1.7 antagonists.

Materials and Reagents:

-

HEK293 cells stably expressing human NaV1.7 channels.

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compounds (this compound derivatives) dissolved in DMSO and diluted in the external solution.

Procedure:

-

Cell Culture: HEK293 cells stably expressing hNaV1.7 are cultured under standard conditions (37°C, 5% CO₂).

-

Cell Preparation for Assay: On the day of the experiment, cells are harvested, washed, and resuspended in the external solution at a suitable density for the automated patch-clamp system.

-

Automated Patch-Clamp Electrophysiology:

-

The automated patch-clamp system (e.g., SyncroPatch 768PE) is primed with internal and external solutions.

-

The cell suspension is loaded, and the system automatically performs cell trapping, seal formation (to GΩ resistance), and whole-cell break-in.

-

A voltage-step protocol is applied to elicit NaV1.7 currents. A typical protocol involves holding the cells at a resting potential of -120 mV and applying a depolarizing step to 0 mV.

-

-

Compound Screening:

-

Baseline NaV1.7 currents are recorded.

-

The test compound (a this compound derivative) is then applied at various concentrations.

-

After a defined incubation period, the voltage-step protocol is repeated to measure the post-compound NaV1.7 currents.

-

-

Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC₅₀ value for each compound.

Signaling Pathways and Logical Relationships

The therapeutic potential of this compound derivatives is exemplified by their investigation as antagonists of the voltage-gated sodium channel NaV1.7. This channel plays a critical role in the transmission of pain signals.

Signaling Pathway: NaV1.7 in Nociception and Inhibition by this compound Derivatives

Caption: Role of NaV1.7 in pain signaling and its inhibition.

The NaV1.7 sodium channel is highly expressed in peripheral sensory neurons, where it acts as a key amplifier of small depolarizing stimuli.[4][5][6] Upon a noxious stimulus, the neuronal membrane depolarizes, leading to the opening of NaV1.7 channels. The subsequent influx of sodium ions further depolarizes the membrane, triggering the generation and propagation of an action potential, which transmits the pain signal to the central nervous system.[7] this compound-based antagonists are designed to selectively block the NaV1.7 channel pore, thereby preventing sodium influx and inhibiting the generation of action potentials in response to painful stimuli, ultimately leading to analgesia. The development of selective NaV1.7 blockers is a promising strategy for pain management that may avoid the side effects associated with currently available analgesics.[6]

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. pnas.org [pnas.org]

- 5. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Pyrazinediamine (Amiloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyrazinediamine, commonly known as amiloride, is a potassium-sparing diuretic that exerts its primary pharmacological effect through the direct blockade of the epithelial sodium channel (ENaC). This action inhibits sodium reabsorption in the distal nephron of the kidney, leading to natriuresis and a reduction in potassium excretion. Amiloride's specificity for ENaC at low micromolar concentrations has made it a valuable tool for studying sodium transport and a clinically important therapeutic agent for managing hypertension and edematous states. This technical guide provides a comprehensive overview of the molecular mechanism of action of amiloride, detailing its interaction with ENaC and other ion transporters, the upstream and downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Blockade of the Epithelial Sodium Channel (ENaC)

The principal mechanism of action of this compound (amiloride) is the direct, reversible inhibition of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a membrane-bound ion channel selectively permeable to sodium ions, primarily located in the apical membrane of polarized epithelial cells in the kidney's collecting ducts, as well as in the colon, lungs, and sweat glands.[5][6] By blocking ENaC, amiloride inhibits the reabsorption of sodium ions from the tubular fluid back into the bloodstream.[1][7][8] This leads to an increase in sodium and water excretion (natriuresis and diuresis) and a decrease in potassium excretion, classifying amiloride as a potassium-sparing diuretic.[1][2][3]

The interaction of amiloride with ENaC is voltage-dependent, with the blockade becoming more pronounced at more negative membrane potentials.[9] The cationic amidino group of amiloride is thought to enter the external vestibule of the ENaC pore, physically occluding the passage of sodium ions.[9]

Signaling Pathways

Aldosterone Signaling and ENaC Regulation

The activity and expression of ENaC are tightly regulated by the mineralocorticoid hormone aldosterone.[1][2][5][7][10] Aldosterone, by binding to its intracellular mineralocorticoid receptor (MR), initiates a signaling cascade that ultimately increases both the number of ENaC channels at the apical membrane and their open probability.[2][11] This is achieved through the transcriptional upregulation of key regulatory proteins, such as serum and glucocorticoid-regulated kinase 1 (SGK1).[5][10] SGK1, in turn, phosphorylates and inactivates Nedd4-2, an E3 ubiquitin ligase that targets ENaC for degradation, thereby increasing the channel's cell surface expression.[5] Amiloride's action directly counteracts the physiological effects of the aldosterone signaling pathway by blocking the final step of sodium entry through ENaC.

Downstream Cellular Effects of ENaC Blockade

The primary consequence of ENaC blockade by amiloride is a change in ion transport across the apical membrane of epithelial cells. This leads to:

-

Reduced Sodium Reabsorption: Less sodium enters the cell from the tubular lumen.[1][8]

-

Increased luminal sodium concentration: This contributes to the diuretic effect.

-

Hyperpolarization of the apical membrane is decreased: The reduced influx of positive charge lessens the depolarization of the apical membrane.[12]

-

Reduced Potassium Excretion: The decreased lumen-negative transepithelial potential difference reduces the driving force for potassium secretion through the renal outer medullary potassium channel (ROMK).[12]

Quantitative Data

The inhibitory potency of amiloride on various ion transporters is summarized in the table below. It is a potent inhibitor of ENaC, with significantly lower affinity for other channels and exchangers.

| Target | IC50 / Ki | Species/Tissue | Comments | Reference(s) |

| Epithelial Sodium Channel (ENaC) | ||||

| αβγ-ENaC | IC50: ~0.1 µM | Potent blockade. | [1][3] | |

| αβγ-ENaC | Ki: 0.20 µM | Rat rectal colon | [13] | |

| δβγ-ENaC | IC50: 2.6 µM | [14] | ||

| ENaC | IC50: 94 ± 3 nM | HEK293 cells | [15] | |

| Na+/H+ Exchanger (NHE) | ||||

| NHE-1 | IC50: 3 µM - 1 mM | Potency is dependent on external Na+ concentration. | [3] | |

| Na+/Ca2+ Exchanger (NCX) | ||||

| NCX | IC50: ~1 mM | Weak inhibitor. | [3] | |

| Other Targets | ||||

| Growth Factor Receptor Tyrosine Kinases | Ki: 350 µM | A431 cells | Competitive with ATP. | [8] |

| Urokinase-type Plasminogen Activator Receptor (uPAR) | - | Podocytes | Off-target effect, reduces expression. | [16] |

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber technique is used to measure ion transport across epithelial tissues.

Objective: To determine the effect of amiloride on short-circuit current (Isc), a measure of net ion transport.

Methodology:

-

Epithelial cells (e.g., human bronchial epithelial cells) are cultured on permeable supports to form a polarized monolayer.[17]

-

The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments.[17]

-

Both compartments are filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.[17]

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.[17]

-

A baseline Isc is established.

-

Amiloride is added to the apical chamber at various concentrations.[18]

-

The amiloride-sensitive Isc is calculated as the difference between the total Isc and the Isc remaining after amiloride application.[17]

Patch Clamp Electrophysiology

Patch clamp allows for the recording of ion channel activity in individual cells.

Objective: To measure the effect of amiloride on whole-cell ENaC currents.

Methodology:

-

Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are cultured on coverslips.[19][20]

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and brought into contact with a single cell.[19]

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).[15][21]

-

Voltage steps or ramps are applied to elicit ion currents.[21]

-

A baseline current is recorded.

-

The cell is perfused with a solution containing amiloride.

-

The reduction in the inward sodium current in the presence of amiloride is measured.[19][22]

Sodium Flux Assay

This assay measures the movement of sodium ions across the cell membrane.

Objective: To quantify the inhibition of sodium influx by amiloride.

Methodology:

-

Cells are cultured in a multi-well plate.

-

The cells are loaded with a sodium-sensitive fluorescent dye.

-

The cells are washed and incubated in a low-sodium buffer.

-

A baseline fluorescence is measured.

-

A high-sodium buffer containing a radioactive tracer (e.g., 22Na+) or a non-radioactive indicator is added to the cells in the presence or absence of amiloride.[23][24]

-

The change in intracellular fluorescence or radioactivity is measured over time to determine the rate of sodium influx.

-

The inhibitory effect of amiloride is calculated by comparing the rate of sodium influx in its presence and absence.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the binding affinity (Ki) of amiloride for ENaC.

Methodology:

-

Membranes from cells or tissues expressing ENaC are prepared by homogenization and centrifugation.[25]

-

The membranes are incubated with a radiolabeled ligand that binds to ENaC (e.g., [3H]benzamil, an amiloride analog) at a fixed concentration.[25]

-

Increasing concentrations of unlabeled amiloride are added to compete with the radioligand for binding to ENaC.[25]

-

After incubation, the bound and free radioligand are separated by filtration.[25]

-

The amount of bound radioactivity is quantified using a scintillation counter.[25]

-

The IC50 value (the concentration of amiloride that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[25]

Conclusion

This compound (amiloride) is a well-characterized inhibitor of the epithelial sodium channel. Its primary mechanism of action, the direct blockade of ENaC, is responsible for its diuretic and potassium-sparing effects. The high affinity and specificity of amiloride for ENaC at therapeutic concentrations make it a cornerstone in the treatment of hypertension and a valuable pharmacological tool for studying sodium homeostasis. A thorough understanding of its molecular interactions and the signaling pathways it modulates is essential for its continued therapeutic application and for the development of novel ENaC inhibitors.

References

- 1. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldosterone-mediated regulation of ENaC alpha, beta, and gamma subunit proteins in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiloride - Wikipedia [en.wikipedia.org]

- 4. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Amiloride directly inhibits growth factor receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage dependence of the blocking rate constants of amiloride at apical Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Amiloride sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amiloride‐sensitive fluid resorption in NCI‐H441 lung epithelia depends on an apical Cl− conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

- 23. zoology.ubc.ca [zoology.ubc.ca]

- 24. Sodium flux ratio through the amiloride-sensitive entry pathway in frog skin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 2,6-Pyrazinediamine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyrazinediamine, a key heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this class of compounds, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazine, a diazine heterocycle, is a privileged scaffold in the design of biologically active molecules. The introduction of amino groups at the 2 and 6 positions of the pyrazine ring creates this compound, a versatile building block for the synthesis of a wide array of derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and antiviral properties.[1][2] This guide will delve into the core aspects of this compound chemistry and pharmacology.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of an iminodiacetonitrile derivative with ammonia.[3] Further derivatization at the amino groups or the pyrazine ring itself allows for the generation of a library of substituted compounds.

General Synthesis of N-Substituted this compound Derivatives

A general and adaptable method for synthesizing N-substituted 2,6-diaminopyrazine derivatives involves the reaction of an N-X-substituted iminodiacetonitrile with an appropriate amine.[3]

Experimental Protocol: Synthesis of 2-Amino-6-(alkylamino)pyrazine

-

Step 1: Formation of the Iminodiacetonitrile Derivative. An N-X-substituted iminodiacetonitrile (where X is a leaving group such as Cl, NO, or NO2) is prepared from iminodiacetonitrile. For example, N-chloro-bis(cyanomethyl)amine can be synthesized by suspending iminodiacetonitrile in methanol at 0-5°C and adding tert-butyl hypochlorite.[3]

-

Step 2: Reaction with Amine. The iminodiacetonitrile derivative is then reacted with an aliphatic or substituted aliphatic amine in the presence of a base. The base can be a metal hydroxide, carbonate, bicarbonate, pyridine, or a tertiary or secondary amine.[3]

-

Step 3: Work-up and Purification. Following the reaction, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated under vacuum. The crude product can be purified using column chromatography or recrystallization to yield the desired 2-amino-6-(alkylamino)pyrazine.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5]

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazine derivatives have been identified as potent CDK inhibitors.

Signaling Pathway:

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation. 2,6-Disubstituted pyrazines have been identified as inhibitors of PIM kinases.[4]

Signaling Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrazine Compounds: A Technical Guide for Drug Discovery

Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of pyrazine compounds, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects against a wide array of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrazine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | |||

| Compound 46 | BPH-1 | 10.4 | [3] |

| MCF-7 | 9.1 | [3] | |

| Compound 47 | PC12 | 16.4 | [3] |

| Chalcone-Pyrazine Derivative 49 | A549 | 0.13 | [3] |

| Colo-205 | 0.19 | [3] | |

| Chalcone-Pyrazine Derivative 50 | MCF-7 | 0.18 | [3] |

| Chalcone-Pyrazine Derivative 51 | MCF-7 | 0.012 | [3] |

| A549 | 0.045 | [3] | |

| DU-145 | 0.33 | [3] | |

| Ligustrazine-Chalcone Hybrid 57 | MDA-MB-231 | 1.60 | [3] |

| MCF-7 | 1.41 | [3] | |

| Ligustrazine-Chalcone Hybrid 60 | MDA-MB-231 | 1.67 | [3] |

| MCF-7 | 1.54 | [3] | |

| Piperlongumine Analogs | |||

| Analog 38 | HCT116 | 3.19 - 8.90 | [3] |

| Analog 39 | HCT116 | 3.19 - 8.90 | [3] |

| Analog 40 | HCT116 | 3.19 - 8.90 | [3] |

| Polyphenol-Pyrazine Hybrid | |||

| Compound 67 | MCF-7 | 70.9 | [3] |

| Lignin-Pyrazine Derivatives | |||

| Compound 215 | HeLa | 0.88 | [3] |

| A549 | 3.83 | [3] | |

| HepG-2 | 1.21 | [3] | |

| BGC-823 | 4.15 | [3] | |

| Compound 216 | BGC-823 | 1.50 | [3] |

| Compound 217 | HepG-2, HeLa, A549, BGC-823 | 3.49 - 18.71 | [3] |

| Compound 218 | HepG-2, HeLa, A549, BGC-823 | 3.49 - 18.71 | [3] |

| Podophyllotoxin Derivatives | |||

| Compound 219 | A549 | 9.3 | [3] |

| HepG-2 | 11.7 | [3] | |

| Compound 220 | A549 | 8.1 | [3] |

| MCF-7 | 11.3 | [3] | |

| Compound 221 | K562 | 0.034 | [3] |

| K562/ADR | 0.022 | [3] | |

| Compound 222 | HL60 | 6.71 | [3] |

| SGC-7901 | 12.72 | [3] | |

| A549 | 11.15 | [3] | |

| Indolizinoquinolinedione Derivative | |||

| Compound 130 | KB/HeLa, SF-268, NCI-H460, RKOp27, RKOp27IND | 1.121 - 2.973 | [3] |

| Imidazo[1,2-a]pyridine Derivative | |||

| Compound 12b | Hep-2 | 11 | [4] |

| HepG2 | 13 | [4] | |

| MCF-7 | 11 | [4] | |

| A375 | 11 | [4] | |

| SHP2 Inhibitor | |||

| SHP099 | - | 0.071 | [5] |

| Pyrazolo[3,4-b]pyrazine Derivatives | |||

| Compound 25i | MCF-7 | - | [6] |

| Compound 25j | MCF-7 | - | [6] |

| TRK Inhibitors | |||

| Compounds 17-21 | MK12 (colon cancer) | single-digit nM | [7] |

| RET Kinase Inhibitor | |||

| Compound 28 | MiaPaCa-2 (pancreatic) | 0.025 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine compounds.

Signaling Pathways

A key mechanism of action for several anticancer pyrazine derivatives is the inhibition of protein kinases within crucial signaling pathways that regulate cell growth and proliferation.[1] One of the well-studied pathways is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Caption: Inhibition of the PI3K/Akt pathway by certain pyrazine derivatives.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various pyrazine derivatives against different microbial strains.

| Compound ID/Name | Microorganism | MIC (µg/mL) | MBC (mg/mL) | Reference |

| Triazolo[4,3-a]pyrazine Derivatives | ||||

| Compound 2e | Staphylococcus aureus | 32 | - | [8] |

| Escherichia coli | 16 | - | [8] | |

| Compound 1f | Escherichia coli | 16-32 | - | [8] |

| Compound 1i | Escherichia coli | 16-32 | - | [8] |

| Pyrazine-2-Carboxylic Acid Derivatives | ||||

| Compound P4 | Candida albicans | 3.125 | - | [9] |

| Escherichia coli | 50 | - | [9] | |

| Compound P10 | Candida albicans | 3.125 | - | [9] |

| Pseudomonas aeruginosa | 25 | - | [9] | |

| Pyrazine Carboxamide Derivatives | ||||

| Compound 5a | XDR S. Typhi | 50 (mg/mL) | 100 | [10] |

| Compound 5b | XDR S. Typhi | 25 (mg/mL) | 50 | [10] |

| Compound 5c | XDR S. Typhi | 12.5 (mg/mL) | 25 | [10] |

| Compound 5d | XDR S. Typhi | 6.25 (mg/mL) | 12.5 | [10] |

| Chloropyrazine-tethered Pyrimidine Derivatives | ||||

| Compound 31 | Bacteria and Fungi | 45.37 | - | [11] |

| Compound 25 | Bacteria and Fungi | 48.67 | - | [11] |

| Compound 30 | Bacteria and Fungi | 50.04 | - | [11] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the pyrazine compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected pyrazine compounds.

| Compound ID/Name | Assay | Activity | Reference |

| Paeonol-Pyrazine Hybrid 37 | NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [3] |

| Lupinol-Pyrazine Derivative 289 | NO inhibition in RAW264.7 cells | IC50 = 32.4 µM | [3] |

| Cinnamic Acid-Pyrazine Hybrid 71 | - | EC50 = 0.0249 µM | [3] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB inhibition | IC50 < 50 µM | [12] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB inhibition | IC50 < 50 µM | [12] |

| Pyrazoline 2g | Lipoxygenase inhibition | IC50 = 80 µM | [13] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide.

Procedure:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the pyrazine compound.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Color Development: Allow the color to develop. Nitrite in the sample reacts with the Griess reagent to form a purple azo compound.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. The reduction in nitrite concentration in the presence of the compound indicates its NO inhibitory activity.

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties against a range of viruses.

Quantitative Antiviral Activity Data

The table below lists the antiviral activity of some pyrazine compounds.

| Compound ID/Name | Virus | Assay | EC50 (µM) | Reference |

| Pyrido[2,3-b]pyrazine 27 | Human Cytomegalovirus (HCMV) | - | 0.33 | [14] |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, Influenza, Herpes simplex and zoster, etc. | In vitro antiviral screening | - | [15] |

| T-705 (Favipiravir) | Influenza virus | In vitro | 1 | [16] |

Antidiabetic Activity

Preliminary studies suggest that pyrazine and its derivatives may possess antidiabetic properties. In silico studies have predicted the potential of certain pyrazine-furan derivatives found in palm juice as antidiabetic agents by targeting aldose reductase.[17][18] However, more extensive in vitro and in vivo studies are required to validate these findings and elucidate the underlying mechanisms.

The pyrazine scaffold is a versatile and valuable platform for the design and development of novel therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive, though not exhaustive, overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and potential antidiabetic properties of pyrazine compounds. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of pyrazine derivatives will undoubtedly lead to the discovery of new and effective drugs for the treatment of various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into 2,6-Pyrazinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-pyrazinediamine and its closely related derivatives. It also explores a significant potential biological mechanism of action for this class of compounds. Due to the limited availability of public spectroscopic data for this compound, this guide includes data for the analogous compound, 2,6-diaminopyrazine-1-oxide, to provide valuable insights.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2,6-diaminopyrazine-1-oxide, a structurally similar compound to this compound. This information is crucial for the characterization and identification of this class of molecules.

Table 1: ¹H NMR Spectral Data of 2,6-Diaminopyrazine-1-oxide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.33 | Singlet | Pyrazine ring protons (H-3, H-5) |

| 6.6 | Broad Singlet | Amine protons (-NH₂) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 2,6-Diaminopyrazine-1-oxide

| Chemical Shift (ppm) | Assignment |

| 148.9 | Pyrazine ring carbons (C-2, C-6) |

| 121.4 | Pyrazine ring carbons (C-3, C-5) |

Solvent: D₂O

Table 3: Infrared (IR) Spectral Data of 2,6-Diaminopyrazine-1-oxide

| Wavenumber (cm⁻¹) | Assignment |

| 3402, 3265, 3204, 3128 | N-H stretching vibrations |

| 1613, 1566, 1545 | C=N and C=C stretching vibrations of the pyrazine ring |

| 1486, 1464, 1406, 1395 | Ring stretching and deformation vibrations |

| 1313, 1267, 1233 | C-N stretching vibrations |

| 1163, 1072, 1025 | In-plane C-H bending vibrations |

| 851, 839, 812 | Out-of-plane C-H bending vibrations |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 83 | 50 | [M - HCN]⁺ |

| 56 | 35 | [M - 2HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of spectroscopic data. The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte (e.g., 2,6-diaminopyrazine-1-oxide) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is employed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 240 ppm is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Potential Biological Activity: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

Derivatives of diaminopyrazine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. The following diagram illustrates a simplified CDK signaling pathway and the potential point of inhibition by a this compound derivative.

Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition

In this proposed mechanism, the this compound derivative acts as an inhibitor of the Cyclin E/CDK2 complex. By binding to CDK2, it prevents the phosphorylation of target proteins required for the initiation of DNA synthesis, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation. This mode of action is a promising avenue for the development of novel anticancer therapeutics.

Thermodynamic Properties of 2,6-Pyrazinediamine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of 2,6-Pyrazinediamine, a key heterocyclic intermediate in the development of pharmaceuticals. While experimental data on its core thermodynamic properties such as enthalpy of formation are not extensively available in public literature, this document consolidates the known physical characteristics and outlines the standard experimental and computational methodologies for their determination. Detailed protocols for thermal analysis and a summary of the compound's role in medicinal chemistry, particularly as a scaffold for kinase inhibitors, are presented. This guide is intended for researchers, scientists, and drug development professionals working with pyrazine derivatives.

Physicochemical and Thermodynamic Properties

This compound (also known as 2,6-diaminopyrazine) is a solid organic compound with the molecular formula C4H6N4. Its fundamental properties are crucial for understanding its stability, solubility, and reactivity in various applications. While specific experimental thermodynamic values are sparse, a collection of its physical and computed properties are summarized in Table 1. The discrepancies in reported melting points may be attributed to different polymorphic forms or measurement conditions.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 41536-80-5 | [1] |

| PubChem CID | 534688 | [1] |

| Molecular Properties | ||

| Molecular Formula | C4H6N4 | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Physical Properties | ||

| Melting Point | 137-138 °C | |

| Boiling Point | 394.1 ± 37.0 °C at 760 mmHg | |

| Computed Properties | ||

| XLogP3-AA | -0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 110.059246208 Da | [1] |

| Polar Surface Area | 77.8 Ų | [1] |

Synthesis of this compound

The synthesis of 2,6-diaminopyrazine can be achieved through various routes. A common approach involves the reaction of an iminodiacetonitrile derivative with ammonia.[2] Another strategy utilizes nucleophilic aromatic substitution on a di-halogenated pyrazine precursor. The general workflow for a substitution-based synthesis is depicted below.

Role in Drug Discovery and Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold. The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine. Specifically, the 2-aminopyrazine motif is a common feature in small molecule kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] In many kinase inhibitors, the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, interacting with amino acid residues in the ATP-binding pocket of the kinase, thereby inhibiting its activity.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of compounds like this compound relies on well-established analytical techniques. The general methodologies for these are described below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is used to determine melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow).[7]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak corresponds to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[8]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a tared TGA pan.

-

Instrumentation: The pan is placed on a sensitive microbalance within a furnace.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7]

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

-

Analysis: The TGA curve plots mass percentage versus temperature. A significant drop in mass indicates decomposition. The onset temperature of decomposition provides information about the thermal stability of the compound.

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°), which can be measured with high precision using a bomb calorimeter.[9]

Methodology:

-

Sample Preparation: A pellet of known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample.

-

Calorimeter Assembly: The bomb is filled with high-pressure oxygen and placed in a container with a precisely measured amount of water. The entire assembly is thermally insulated.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.

-

Calculation:

-

The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).[9]

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

-

The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)).

-

Conclusion

References

- 1. This compound | C4H6N4 | CID 534688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Quantum Chemical Analysis of 2,6-Pyrazinediamine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Introduction to 2,6-Pyrazinediamine

This compound (also known as 2,6-diaminopyrazine) is a pyrazine ring substituted with two amino groups. The nitrogen-rich pyrazine core and the presence of amino substituents make it an attractive building block for developing compounds with diverse biological activities and material properties. Its derivatives are explored in various applications, including as diuretics and as components of high-energy materials. A precise understanding of its three-dimensional geometry, electron distribution, and spectroscopic signatures is the foundation for predicting its reactivity and interactions in different chemical environments.

Computational Methodology: A Proposed Protocol

A robust quantum chemical analysis of this compound would typically be performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocols:

The standard computational protocol for analyzing this compound would involve the following steps:

-

Initial Structure Creation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to obtain accurate molecular properties.

-

Level of Theory: A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient to provide a good description of the electronic structure, including polarization and diffuse functions to handle the lone pairs of the nitrogen atoms and the amino groups.

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra of the molecule. The calculated frequencies can be compared with experimental spectra for validation.

-

-

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the polarity of the molecule.

-

The logical workflow for such a computational study is illustrated in the diagram below.

Caption: A general workflow for the quantum chemical analysis of this compound.

Data Presentation: Expected Outcomes

The quantitative data obtained from the proposed calculations would be organized into the following tables for clear interpretation and comparison.

Table 1: Optimized Geometrical Parameters

(Note: The following data are illustrative placeholders and not the actual calculated values for this compound.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-N1 | 1.335 |

| C3-N4 | 1.335 | |

| C2-N7(H2) | 1.360 | |

| C6-N8(H2) | 1.360 | |

| Bond Angles | N1-C2-C3 | 121.5 |

| C2-N7-H | 119.8 | |

| Dihedral Angles | H-N7-C2-N1 | 180.0 |

Table 2: Calculated Vibrational Frequencies

(Note: The following data are illustrative placeholders.)

| Mode No. | Assignment | Calculated Frequency (cm⁻¹) | IR Intensity |

| 1 | N-H Symmetric Stretch | 3450 | High |

| 2 | N-H Asymmetric Stretch | 3380 | Medium |

| 3 | C-H Stretch | 3050 | Low |

| 4 | Ring Breathing | 1580 | High |

| 5 | NH2 Scissoring | 1620 | Medium |

Table 3: Key Electronic Properties

(Note: The following data are illustrative placeholders.)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

| Dipole Moment | 1.5 Debye |

Role in Drug Discovery and Development